Amisulpride hydrochloride

Overview

Description

Amisulpride hydrochloride is a dopamine D2 receptor antagonist used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults . It is a benzamide derivative and a dopamine receptor antagonist that selectively works on dopamine D2 and D3 receptors . It is also used as an antiemetic agent .

Synthesis Analysis

Amisulpride is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .Molecular Structure Analysis

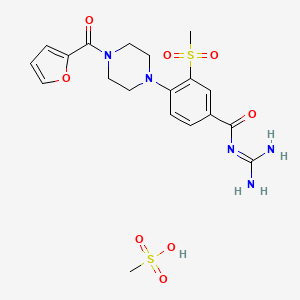

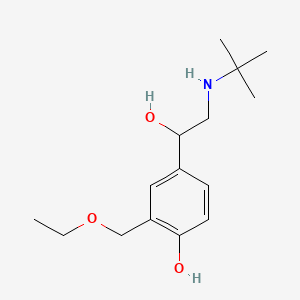

Amisulpride hydrochloride has a molecular formula of C17H28ClN3O4S. Its average mass is 405.940 Da and its monoisotopic mass is 405.148895 Da . It is a small molecule .Chemical Reactions Analysis

Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable. Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .Scientific Research Applications

Antidepressant Properties

Amisulpride, commonly used for treating schizophrenia, also demonstrates significant antidepressant properties. Abbas et al. (2009) found that amisulpride is a potent antagonist at 5-HT7a serotonin receptors, which likely underlies its antidepressant actions. This discovery is crucial as it indicates the role of 5-HT7a receptor antagonism in the antidepressant effects of amisulpride, as opposed to its D2/D3 receptor antagonism (Abbas et al., 2009).

Inclusion Complex Formation

Research by Negi and Singh (2013) explored the formation of an inclusion complex between amisulpride and γ-cyclodextrin. This complex significantly enhances the solubility of amisulpride, a poorly soluble drug, by forming an inclusion complex with the nano-hydrophobic cavity of γ-cyclodextrin. The binding constant and molecular docking were studied, confirming the complex formation and increased solubility of amisulpride (Negi & Singh, 2013).

Treatment of Schizophrenia

Amisulpride has been extensively researched for its efficacy in treating schizophrenia. A study by Lôo et al. (1997) evaluated the effect of 100 mg amisulpride in patients with predominantly negative symptoms of schizophrenia. The study found that amisulpride is effective in the medium-term treatment of schizophrenic patients, showing a significant improvement in negative symptoms and global functioning (Lôo et al., 1997).

Synthesis and Analysis Methods

The synthesis of amisulpride was detailed by Chen Yuhong and Chen-Yan Wei (2011), providing insights into its chemical production process. Additionally, Péhourcq et al. (2003) developed a rapid RP-HPLC assay for the determination of amisulpride in human plasma, crucial for toxicological purposes and therapeutic monitoring (Chen Yuhong & Chen-Yan Wei, 2011); (Péhourcq et al., 2003).

Environmental Impact Study

A study by Bollmann et al. (2016) investigated the occurrence and fate of amisulpride in municipal wastewater treatment plants. They observed that amisulpride can be used as an indicator for treated wastewater in raw waters used for drinking water production, highlighting its environmental impact (Bollmann et al., 2016).

Corrosion Inhibition

Research on amisulpride's potential as a corrosion inhibitor for mild steel in acidic solutions was conducted by Rameshkumar et al. (2015). This study found that amisulpride exhibits high inhibitory properties for steel corrosion, demonstrating its potential application outside of pharmaceuticals (Rameshkumar et al., 2015).

Safety And Hazards

Amisulpride can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is harmful if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Amisulpride is currently used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults . Future research directions could include further investigation into its antidepressant properties in both schizophrenia and mood disorders , and its potential use in other conditions.

properties

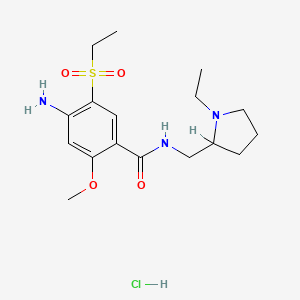

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYXFDTUMXXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amisulpride hydrochloride | |

CAS RN |

81342-13-4 | |

| Record name | Amisulpride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISULPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

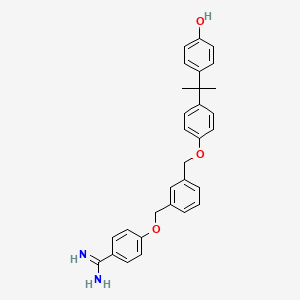

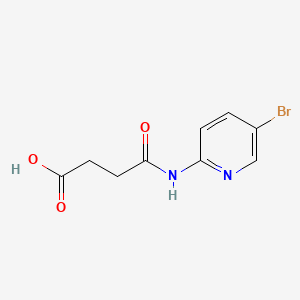

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

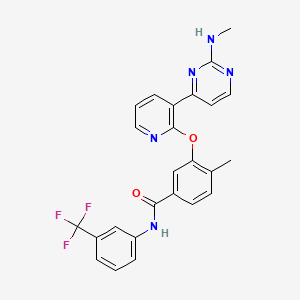

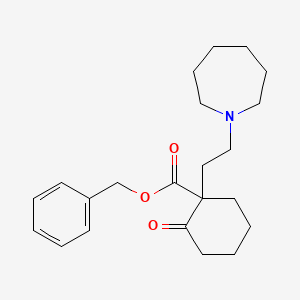

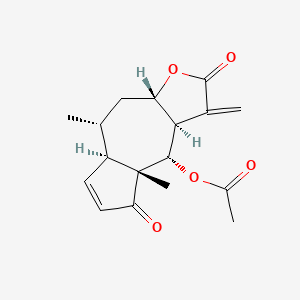

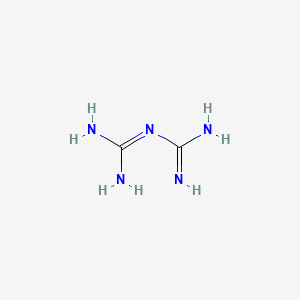

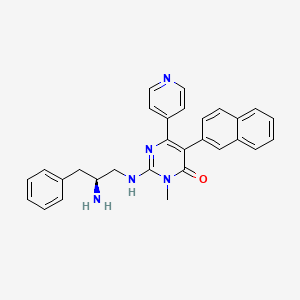

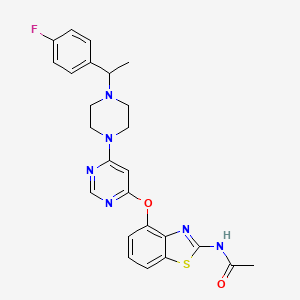

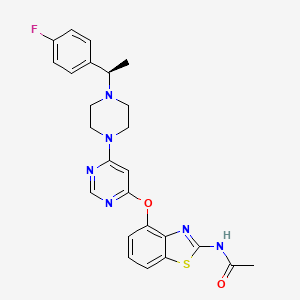

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)